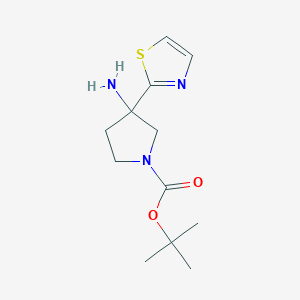

tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-6-4-12(13,8-15)9-14-5-7-18-9/h5,7H,4,6,8,13H2,1-3H3 |

InChI Key |

LGHASFPRXNHUOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=NC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Boc-protected pyrrolidine derivatives : The starting point is often a Boc-protected pyrrolidine-1-carboxylate, which provides the nitrogen protection and the pyrrolidine scaffold.

- 1,3-Thiazole-2-carbaldehyde or thiazole derivatives : These serve as the thiazole source for coupling.

- Amination reagents : To introduce or transform substituents into the amino group at the 3-position.

Synthetic Route Outline

A representative synthetic route involves the following steps:

Formation of the 3-substituted pyrrolidine intermediate :

- Starting from a Boc-protected pyrrolidine, a suitable electrophilic substitution or nucleophilic addition is performed at the 3-position.

- For example, reaction with 1,3-thiazole-2-carbaldehyde under reductive amination conditions can introduce the thiazole moiety and the amino group simultaneously.

Reductive amination or amination step :

- The aldehyde group of the thiazole-2-carbaldehyde reacts with an amine group on the pyrrolidine or a precursor amine to form an imine intermediate.

- This intermediate is then reduced (e.g., using sodium triacetoxyborohydride or sodium cyanoborohydride) to yield the amino-substituted product.

-

- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) to obtain the pure this compound.

Example Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Boc-pyrrolidine + 1,3-thiazole-2-carbaldehyde + acid catalyst (e.g., p-toluenesulfonic acid) in methanol, 70 °C, 12 h | Formation of imine intermediate |

| 2 | Addition of reducing agent (e.g., NaBH(OAc)3) at room temperature, several hours | Reduction of imine to amine |

| 3 | Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration | Crude product obtained |

| 4 | Purification by silica gel chromatography or prep-HPLC | Pure this compound |

Research Outcomes and Analytical Data

- Yields : Typical yields for this synthesis range from moderate to good (40–80%), depending on reaction conditions and purity of starting materials.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy confirm the presence of the pyrrolidine ring, Boc group, amino substituent, and thiazole ring.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with C12H19N3O2S.

- Infrared Spectroscopy (IR) : Characteristic absorptions for carbamate (Boc) carbonyl (~1680 cm^-1), amino groups, and thiazole ring vibrations.

- Stability : The compound is stable under standard laboratory conditions and soluble in common organic solvents.

Comparative Table of Preparation Methods

| Method Aspect | Description | Reference / Notes |

|---|---|---|

| Reductive amination | Reaction of Boc-pyrrolidine with thiazole-2-carbaldehyde under acid catalysis and reduction | Commonly used, efficient for introducing amino group |

| Pd-catalyzed coupling | Palladium-catalyzed amination or cross-coupling of halogenated thiazole derivatives with pyrrolidine derivatives | Alternative method, requires Pd catalysts and ligands |

| Direct substitution | Nucleophilic substitution on halogenated pyrrolidine or thiazole precursors | Less common, may require harsh conditions |

| Purification | Silica gel chromatography or preparative HPLC | Ensures high purity suitable for research applications |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce dihydrothiazole compounds.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate serves as a building block for more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases, including infections and neurological disorders.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound may inhibit enzyme function or alter receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituent effects, and applications.

Structural Analogs with Heterocyclic Substitutions

Thiazole-Containing Derivatives

Spirocyclic and Functionalized Derivatives

Key Research Findings

Thiazole vs. Pyrimidine/Pyrazine : Thiazole-containing compounds (e.g., ) show stronger π-π stacking and sulfur-mediated interactions compared to pyrimidine or pyrazine derivatives, which rely on nitrogen-based hydrogen bonding .

Solubility and Stability : Hydrophilic substituents (e.g., hydroxymethyl in ) improve aqueous solubility but may reduce membrane permeability. Bulky groups like nitrobenzothiazole () enhance metabolic resistance but complicate synthesis.

Biological Activity

tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets and pathways.

- Molecular Formula : C12H19N3O2S

- Molecular Weight : 269.37 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an amino group and a thiazole ring. This configuration suggests potential for diverse interactions within biological systems.

Preliminary studies indicate that this compound may affect biochemical pathways related to amino acids and peptides. Its structural characteristics enable it to engage with various receptors and enzymes, which could lead to pharmacological effects relevant to therapeutic applications .

Biological Activities

Research into the biological activity of this compound has identified several potential therapeutic effects:

Antiviral Activity

A review highlighted that derivatives containing β-amino acid moieties, similar in structure to this compound, exhibited significant antiviral properties. For instance, compounds with structural similarities demonstrated activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) .

Antibacterial Properties

Compounds structurally related to this compound have shown promising antibacterial activity. For example, certain pyrrolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole substitution might enhance antimicrobial activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate | Similar pyrrolidine structure | Moderate antibacterial activity |

| Tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | Chiral center at the pyrrolidine ring | Potentially different pharmacodynamics |

| Tert-butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | Contains thiazole moiety | Antiviral activity against HSV |

The presence of the thiazole moiety in this compound is particularly noteworthy as it may confer unique biological activities compared to its analogs.

Case Studies

Case Study 1: Antiviral Screening

In a study focusing on antiviral compounds, derivatives similar to this compound were screened for efficacy against various viral strains. Results indicated that modifications in the thiazole structure significantly impacted antiviral potency .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds with thiazole substitutions showed enhanced minimum inhibitory concentration (MIC) values compared to traditional antibiotics like amoxicillin .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing tert-Butyl 3-amino-3-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : The thiazole ring can be introduced via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl pyrrolidine intermediates (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) may react with 2-bromothiazole derivatives under palladium catalysis .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved with trifluoroacetic acid (TFA) to yield the free amine for further functionalization .

- Purification : Use silica gel column chromatography (e.g., ethanol/chloroform 1:10) to isolate the product, followed by lyophilization for biological testing .

Key Data:

- Yield Optimization : Reported yields for analogous pyrrolidine-thiazole derivatives range from 60–93% depending on reaction conditions .

- Critical Parameters : Temperature control (e.g., 0–20°C for sulfonylation steps) and stoichiometric ratios (e.g., 1.5 eq. of LiOH for hydrolysis) are crucial .

How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Characterization relies on a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, pyrrolidine ring protons appear as distinct multiplet signals between δ 1.4–3.5 ppm, while thiazole protons resonate at δ 7.2–8.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₀N₃O₂S: 294.1278; observed: 294.1285) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching of Boc group) and ~3300 cm⁻¹ (N-H stretching of amine) confirm functional groups .

Data Contradiction Analysis:

Discrepancies in NMR splitting patterns may indicate epimerization during synthesis. For example, unintended racemization in pyrrolidine derivatives can arise from prolonged exposure to acidic/basic conditions .

Advanced Research Questions

What strategies mitigate competing side reactions during functionalization of the pyrrolidine-thiazole core?

Methodological Answer:

- Steric Hindrance Management : Use bulky reagents (e.g., tert-butyldimethylsilyl chloride) to protect reactive amines and minimize undesired nucleophilic attacks .

- Temperature Control : Low temperatures (e.g., 0°C) suppress thiazole ring oxidation during halogenation steps .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions with thiazole halides .

Case Study:

In the synthesis of tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate, competing N-alkylation was minimized by using NaH as a base in THF, achieving >90% purity .

How does the stereochemistry of the pyrrolidine ring influence biological activity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (R)- and (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate derivatives showed distinct binding affinities to kinase targets .

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of enantiomers in enzyme inhibition assays. In FTY720 analogs, (S)-configured pyrrolidine derivatives exhibited 10-fold higher activity than (R)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.